4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-(3-methoxypropyl)-1,3-oxazol-5-amine
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Description
4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-(3-methoxypropyl)-1,3-oxazol-5-amine is a useful research compound. Its molecular formula is C19H19FN2O4S and its molecular weight is 390.43. The purity is usually 95%.
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Biological Activity
The compound 4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-(3-methoxypropyl)-1,3-oxazol-5-amine , also known by its IUPAC name, is a member of the oxazole family and has been investigated for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular structure of the compound includes a benzenesulfonyl group, a fluorophenyl moiety, and a methoxypropyl amine side chain. Its chemical formula is C19H22FNO4S, with a molecular weight of approximately 373.45 g/mol. The presence of these functional groups contributes to its biological properties.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. The benzenesulfonyl group can act as an electrophile, facilitating interactions with nucleophilic residues in proteins, such as serine and cysteine. This interaction may inhibit certain enzymes, leading to various biological effects, including anti-cancer activity and modulation of inflammatory responses.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance:
- In Vitro Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines. In particular, it exhibited an IC50 value of 1.30 μM against HepG2 liver cancer cells, indicating potent antiproliferative activity compared to standard treatments like SAHA (suberoylanilide hydroxamic acid) which had an IC50 of 17.25 μM .
- Mechanisms : The anticancer effects are attributed to the promotion of apoptosis and G2/M phase cell cycle arrest in treated cells. These mechanisms were confirmed through flow cytometry and apoptosis assays .
Enzyme Inhibition
The compound has been shown to selectively inhibit histone deacetylases (HDACs), particularly HDAC3, which is crucial for regulating gene expression related to cancer progression:
- Selectivity : In enzymatic assays, it exhibited class I HDAC selectivity with an IC50 value of 95.48 nM against HDAC3 . This selectivity is vital for minimizing side effects associated with broader HDAC inhibitors.
Case Studies
Several case studies have explored the biological activity of related compounds in the oxazole class:
- Study on Benzoxazepine Derivatives : A study on synthesized benzoxazepine derivatives showed that compounds with similar structural motifs exhibited anti-cancer and anti-inflammatory activities. These derivatives were tested against solid tumor cell lines and demonstrated varying degrees of cytotoxicity .
- Antimicrobial Activity : While the primary focus has been on anticancer properties, some derivatives have shown limited antimicrobial activity against specific bacterial strains, indicating a broader spectrum of biological activity .
Table 1: Summary of Biological Activities
Activity Type | Cell Line / Target | IC50 Value (μM) | Reference |
---|---|---|---|
Anticancer (HepG2) | HepG2 | 1.30 | |
HDAC Inhibition | HDAC3 | 0.095 | |
Antimicrobial | Bacillus subtilis | Varies |
Table 2: Comparison with Related Compounds
Compound Name | Activity Type | IC50 Value (μM) | Mechanism |
---|---|---|---|
SAHA | Anticancer | 17.25 | HDAC Inhibition |
FNA | Anticancer | 1.30 | Apoptosis Induction |
Benzoxazepine Derivative | Anticancer | Varies | Cytotoxicity |
Properties
IUPAC Name |
4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-(3-methoxypropyl)-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O4S/c1-25-13-7-12-21-18-19(27(23,24)14-8-3-2-4-9-14)22-17(26-18)15-10-5-6-11-16(15)20/h2-6,8-11,21H,7,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBOHRPXCUMEIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=C(N=C(O1)C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.